Phenamacril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Fungal Pathogens

Researchers use phenamacril to study how fungal pathogens infect plants. By exposing fungi to phenamacril, which disrupts their cell membranes, scientists can gain insights into the mechanisms fungi use to cause disease [].

Developing Disease Resistant Crops

Phenamacril can be a tool in breeding programs for disease-resistant crops. By applying the fungicide to a plant population and selecting the plants that survive, researchers can develop strains with some level of resistance to fungal diseases [].

Studying Fungal Physiology

The way fungi respond to phenamacril can offer valuable information about their physiology. Scientists can analyze these responses to learn more about the fungi's cell structure, enzyme function, and other biological processes [].

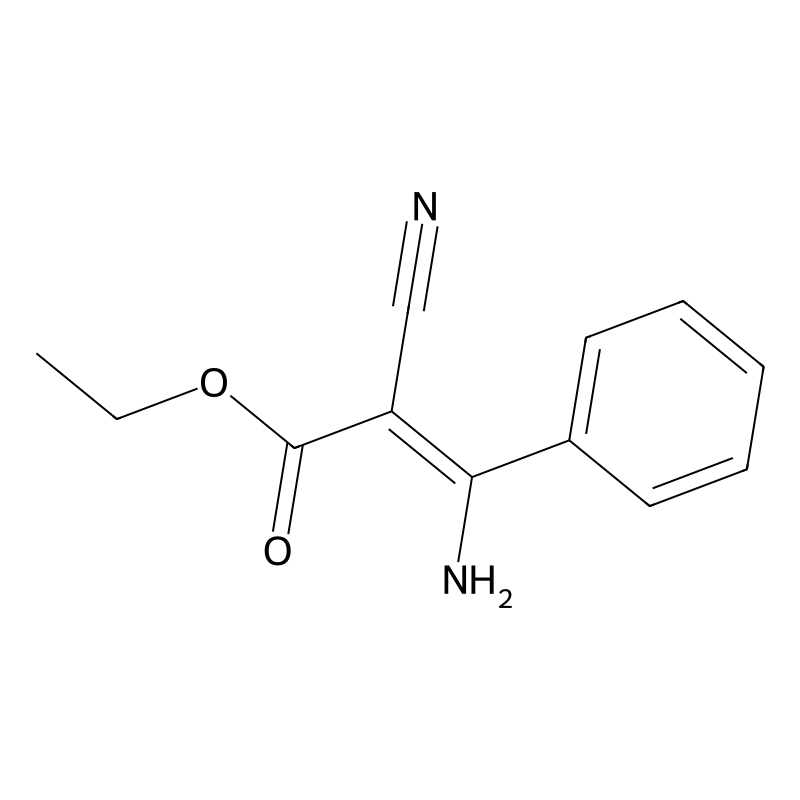

Phenamacril is a novel fungicide recognized for its specificity and low environmental toxicity. It is classified as an acrylic ester, characterized by the presence of a phenyl group, an amino group, and a cyano group attached to its ethylene backbone. This compound primarily targets the class I myosin motor proteins in certain Fusarium species, including Fusarium graminearum, Fusarium asiaticum, and Fusarium fujikuroi, which are notorious for causing significant agricultural damage through diseases like head blight and rice bakanae disease .

Phenamacril acts as a specific inhibitor of myosin I, a motor protein essential for various cellular functions in fungi, particularly filamentous fungi like Fusarium species [, ]. It binds non-competitively to the ATPase active site of myosin I, disrupting its ability to utilize ATP for energy and hindering fungal growth []. This targeted approach minimizes the impact on other essential cellular processes, potentially reducing the risk of resistance development compared to broad-spectrum fungicides [].

The primary mechanism of action of phenamacril involves the inhibition of ATPase activity in myosin motor proteins. Specifically, it acts as a reversible and noncompetitive inhibitor, disrupting ATP turnover and actin binding during the motor activity of susceptible Fusarium species . The binding of phenamacril to the myosin motor domain alters the protein's conformation, preventing effective muscle contraction and movement necessary for fungal growth and reproduction .

Phenamacril exhibits potent antifungal activity with an inhibitory concentration (IC50) of approximately 360 nanomolar against Fusarium graminearum. Its specificity is noteworthy; while it effectively inhibits certain Fusarium species, it shows minimal effects on other organisms, including human myosin isoforms and various mycetozoan species like Dictyostelium discoideum . This selectivity makes it an attractive option for agricultural use, minimizing collateral damage to beneficial organisms.

The synthesis of phenamacril involves several organic chemistry techniques that typically include:

- Formation of the Acrylic Ester: The starting materials undergo esterification reactions to form the acrylic backbone.

- Introduction of Functional Groups: The phenyl, amino, and cyano groups are introduced through electrophilic substitution or nucleophilic addition reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for efficacy in biological applications.

These methods can vary based on specific laboratory protocols but generally follow established organic synthesis practices.

Phenamacril is primarily utilized in agriculture as a fungicide to manage diseases caused by Fusarium species. Its application helps protect staple crops such as wheat, maize, rice, and barley from devastating yield losses due to fungal infections. Additionally, its environmentally friendly profile makes it suitable for sustainable agricultural practices .

Recent studies have focused on understanding the interaction between phenamacril and its target proteins. Research has revealed that phenamacril binds to a specific allosteric site within the actin-binding cleft of myosin I in Fusarium species. This binding disrupts normal ATPase activity and actin interaction, which are critical for fungal motility and pathogenicity . Furthermore, investigations into resistance mechanisms have identified mutations in the myosin binding site that confer resistance to phenamacril, highlighting the need for ongoing research into alternative strategies for managing resistance .

Phenamacril can be compared with several other fungicides that target similar pathways or have analogous structures. Notable compounds include:

| Compound Name | Mechanism of Action | Target Organisms | Unique Features |

|---|---|---|---|

| Azoxystrobin | Inhibits mitochondrial respiration | Broad-spectrum fungi | Systemic action, used against a wide range of pathogens |

| Triazoles | Inhibit ergosterol synthesis | Various fungi | Commonly used in both agriculture and medicine |

| Prothioconazole | Inhibits fungal cell wall synthesis | Fusarium species | Effective against multiple fungal pathogens |

| Boscalid | Disrupts cellular respiration | Various fungi | Broad-spectrum activity with low toxicity |

Uniqueness of Phenamacril: What sets phenamacril apart is its exceptional specificity towards class I myosin in select Fusarium species without affecting non-target organisms significantly. This targeted approach reduces environmental impact while effectively controlling specific fungal pathogens .

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Wu P, Wu WZ, Han ZH, Yang H. Desorption and mobilization of three strobilurin fungicides in three types of soil. Environ Monit Assess. 2016 Jun;188(6):363. doi: 10.1007/s10661-016-5372-6. Epub 2016 May 24. PubMed PMID: 27220502.

3: Ren W, Zhao H, Shao W, Ma W, Wang J, Zhou M, Chen C. Identification of a novel phenamacril-resistance-related gene by the cDNA-RAPD method in Fusarium asiaticum. Pest Manag Sci. 2016 Aug;72(8):1558-65. doi: 10.1002/ps.4186. Epub 2015 Dec 29. PubMed PMID: 26566698.

4: Zheng Z, Hou Y, Cai Y, Zhang Y, Li Y, Zhou M. Whole-genome sequencing reveals that mutations in myosin-5 confer resistance to the fungicide phenamacril in Fusarium graminearum. Sci Rep. 2015 Feb 4;5:8248. doi: 10.1038/srep08248. PubMed PMID: 25648042; PubMed Central PMCID: PMC5389027.

5: Zhang C, Chen Y, Yin Y, Ji HH, Shim WB, Hou Y, Zhou M, Li XD, Ma Z. A small molecule species specifically inhibits Fusarium myosin I. Environ Microbiol. 2015 Aug;17(8):2735-46. doi: 10.1111/1462-2920.12711. Epub 2015 Jan 27. PubMed PMID: 25404531.

6: Hou Y, Zheng Z, Xu S, Chen C, Zhou M. Proteomic analysis of Fusarium graminearum treated by the fungicide JS399-19. Pestic Biochem Physiol. 2013 Sep;107(1):86-92. doi: 10.1016/j.pestbp.2013.05.009. Epub 2013 May 20. PubMed PMID: 25149240.

7: Zheng Z, Gao T, Zhang Y, Hou Y, Wang J, Zhou M. FgFim, a key protein regulating resistance to the fungicide JS399-19, asexual and sexual development, stress responses and virulence in Fusarium graminearum. Mol Plant Pathol. 2014 Jun;15(5):488-99. doi: 10.1111/mpp.12108. Epub 2014 Jan 15. PubMed PMID: 24299032.

8: Chen Y, Zhou MG. Characterization of Fusarium graminearum isolates resistant to both carbendazim and a new fungicide JS399-19. Phytopathology. 2009 Apr;99(4):441-6. doi: 10.1094/PHYTO-99-4-0441. PubMed PMID: 19271986.

9: Zhang YJ, Fan PS, Zhang X, Chen CJ, Zhou MG. Quantification of Fusarium graminearum in harvested grain by real-time polymerase chain reaction to assess efficacies of fungicides on fusarium head blight, deoxynivalenol contamination, and yield of winter wheat. Phytopathology. 2009 Jan;99(1):95-100. doi: 10.1094/PHYTO-99-1-0095. PubMed PMID: 19055440.

10: Chen Y, Chen C, Wang J, Jin L, Zhou M. Genetic study on JS399-19 resistance in hyphal fusion of Fusarium graminearum by using nitrate nonutilizing mutants as genetic markers. J Genet Genomics. 2007 May;34(5):469-76. PubMed PMID: 17560533.